![molecular formula C13H12N4O3 B2893446 N-(3-乙酰氨基苯基)-6-羟基嘧啶-4-甲酰胺 CAS No. 2034577-39-2](/img/structure/B2893446.png)
N-(3-乙酰氨基苯基)-6-羟基嘧啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetamidophenyl)-6-hydroxypyrimidine-4-carboxamide, also known as APhP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APhP is a pyrimidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
科学研究应用
抗肿瘤和抗菌应用
嘧啶衍生物表现出广泛的生物活性,包括抗肿瘤和抗菌作用。例如,具有嘧啶核心的化合物对包括肝细胞癌、结肠癌和乳腺癌在内的各种人类肿瘤细胞系显示出显着的治疗活性,表明它们作为抗肿瘤剂的潜力 (Masaret, 2021)。此外,一些嘧啶衍生物已显示出良好的抗菌和抗真菌活性,与标准参考药物相当 (Hossan 等人,2012),强调了它们在解决微生物耐药性方面的效用。
抗炎和镇痛特性
嘧啶衍生物的结构多功能性允许合成具有潜在镇痛和抗炎特性的化合物。对新型嘧啶类似物的研究揭示了它们作为镇痛和解热剂的有效性,突出了它们在开发用于疼痛和炎症管理的新治疗剂中的重要性 (Reddy 等人,2014)。
选择性抑制激酶活性
嘧啶衍生物已被确定为特定激酶的选择性抑制剂,在靶向癌症治疗中显示出前景。例如,某些嘧啶化合物已被开发为 Src/Abl 激酶的选择性抑制剂,在临床前试验中显示出有效的抗肿瘤活性,并为治疗各种癌症提供了潜在的治疗策略 (Lombardo 等人,2004)。
HIV 整合酶抑制
对抗 HIV 受益于发现抑制 HIV 整合酶的嘧啶衍生物,HIV 整合酶是病毒复制过程中的关键酶。这些化合物显示出对 HIV 整合酶的有效、选择性抑制,并具有良好的临床前物种药代动力学特征,为开发新的抗逆转录病毒药物铺平了道路 (Summa 等人,2006)。
作用机制
Target of Action
It’s structurally similar to 3-acetamidophenylboronic acid , which is known to be involved in Suzuki-Miyaura coupling reactions .
Mode of Action
Based on the structural similarity to 3-acetamidophenylboronic acid, it can be hypothesized that it may interact with its targets through a similar mechanism, possibly involving the formation of carbon-carbon bonds via suzuki-miyaura coupling .
Biochemical Pathways
Compounds like 3-acetamidophenylboronic acid are known to participate in suzuki-miyaura coupling reactions, which are key in various synthetic processes .
Result of Action
Based on its structural similarity to 3-acetamidophenylboronic acid, it may be involved in the formation of carbon-carbon bonds via suzuki-miyaura coupling, which could have various downstream effects depending on the specific context .
属性
IUPAC Name |
N-(3-acetamidophenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-8(18)16-9-3-2-4-10(5-9)17-13(20)11-6-12(19)15-7-14-11/h2-7H,1H3,(H,16,18)(H,17,20)(H,14,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHRUEDWNVSXNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。